molecular formula C31H26N2O2 B3322989 Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane CAS No. 157904-66-0

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane

Cat. No. B3322989
CAS RN: 157904-66-0
M. Wt: 458.5 g/mol
InChI Key: BVEHHQYXICTXGR-SYQUUIDJSA-N
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Description

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane, also known as bis-oxazole, is an organic compound composed of two oxazole rings linked together by a central carbon atom. Bis-oxazole has a variety of applications in the scientific research field, ranging from drug development to materials science. Bis-oxazole is a unique compound with unique properties that make it an attractive research tool for a variety of applications.

Scientific Research Applications

Bis-oxazole has a wide range of applications in the scientific research field, including drug development, materials science, and organic synthesis. In drug development, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can be used as a scaffold for the synthesis of novel drugs. Bis-oxazole has also been used in the synthesis of polymers for use in materials science. In organic synthesis, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can be used as a coupling agent for the synthesis of complex molecules.

Mechanism of Action

Bis-oxazole has the ability to form strong hydrogen bonds with other molecules, which is the basis for its unique properties. Bis-oxazole can form hydrogen bonds with other molecules through its two oxazole rings, allowing it to interact with other molecules in a variety of ways. Bis-oxazole can also form hydrogen bonds with itself, allowing it to form a variety of polymers and other complex molecules.
Biochemical and Physiological Effects
Bis-oxazole has been found to have a variety of biochemical and physiological effects. Bis-oxazole has been found to act as an antioxidant, preventing the formation of free radicals that can cause cell damage. Bis-oxazole has also been found to have anti-inflammatory and anti-cancer properties. Bis-oxazole has also been found to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

Bis-oxazole has a number of advantages and limitations for lab experiments. One of the advantages of using Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane in lab experiments is that it is relatively easy to synthesize and has a wide range of applications. Additionally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is a relatively stable compound, making it suitable for use in a variety of experiments. However, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is also relatively expensive and can be difficult to obtain in large quantities, making it less suitable for large-scale experiments.

Future Directions

Bis-oxazole has a wide range of potential applications that are yet to be explored. One potential future direction for Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is its use in the synthesis of novel drugs. Additionally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane could be used in the synthesis of polymers for use in materials science. Bis-oxazole could also be used in the synthesis of complex molecules for use in organic synthesis. Finally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane could be used in the development of new anti-microbial compounds for the treatment of bacterial infections.

properties

IUPAC Name

(4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHHQYXICTXGR-SYQUUIDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 2
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 3
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 4
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 5
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 6
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane

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